Bodipy C12-Ceramide vs. NBD C6-Ceramide: HPLC Detection Sensitivity Comparison
In an HPLC-based assay for β-glucocerebrosidase activity, the detection limit for the product C12-BODIPY-ceramide was found to be significantly lower than for C6-NBD-ceramide. This indicates that the BODIPY C12 conjugate enables the detection of smaller amounts of enzymatic product, offering greater analytical sensitivity for applications where sample material or enzyme activity is limited [1].
| Evidence Dimension | Lower Limit of Quantitation (LOQ) in HPLC assay |
|---|---|
| Target Compound Data | 10 fmol for C12-BODIPY-ceramide |
| Comparator Or Baseline | 50 fmol for C6-NBD-ceramide |
| Quantified Difference | 5-fold lower detection limit |
| Conditions | Normal-phase HPLC, detection of enzyme reaction products from glucocerebrosidase assay |
Why This Matters
The 5-fold improvement in detection limit enables the use of smaller sample volumes (e.g., 5 µL of serum or 1x10^4 fibroblasts) for diagnostic or kinetic assays, a key differentiator when working with precious or limited clinical samples [1].
- [1] Matsuda, J., Kido, H., Tadano-Aritomi, K., Ishizuka, I., & Kuroda, Y. (2008). A sensitive and reproducible fluorescent-based HPLC assay to measure the activity of acid as well as neutral β-glucocerebrosidases. Analytical Biochemistry, 383(1), 122-129. doi: 10.1016/j.ab.2008.08.017 View Source
